1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one
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Overview
Description
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one is a compound that features a tert-butyldimethylsilyl (TBDMS) group attached to a phenyl ring, which is further connected to a cyclopentyl group via an ethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in a solvent like dimethylformamide (DMF) at room temperature . The key steps include:
- Protection of the hydroxyl group on the phenyl ring with TBDMS-Cl.
- Formation of the ethanone linkage through a Friedel-Crafts acylation reaction.
- Introduction of the cyclopentyl group via a Grignard reaction or similar organometallic approach.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The ethanone linkage can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The TBDMS group can be substituted with other functional groups using nucleophiles like fluoride ions (e.g., tetra-n-butylammonium fluoride, TBAF).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in pyridine.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: TBAF in tetrahydrofuran (THF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of deprotected phenols.
Scientific Research Applications
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one has several applications in scientific research:
Chemistry: Used as a protecting group for hydroxyl functionalities in organic synthesis.
Biology: Potential use in the study of enzyme-substrate interactions where the TBDMS group can be selectively removed.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one primarily involves the stability and reactivity of the TBDMS group. The TBDMS group provides steric protection to the hydroxyl group, preventing unwanted side reactions. Upon removal of the TBDMS group, the hydroxyl group can participate in various chemical reactions, making the compound versatile in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
4-((Tert-butyldimethylsilyl)oxy)benzaldehyde: Similar in structure but with an aldehyde group instead of an ethanone linkage.
4-((Tert-butyldimethylsilyl)oxy)phenylboronic acid: Contains a boronic acid group, used in Suzuki-Miyaura coupling reactions.
Uniqueness
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one is unique due to its combination of a cyclopentyl group and an ethanone linkage, which provides distinct reactivity and potential for diverse applications in synthetic chemistry and material science.
Biological Activity
1-(4-((Tert-butyldimethylsilyl)oxy)phenyl)-2-cyclopentylethan-1-one, often referred to as TBS-cyclopentyl ketone, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C20H30O2Si, with a molecular weight of approximately 358.6 g/mol. The compound features a tert-butyldimethylsilyl (TBS) group, which enhances its stability and solubility in organic solvents.
Antimicrobial Activity
Research has indicated that compounds with similar silyl ether functionalities exhibit antimicrobial properties. For instance, derivatives of TBS have been studied for their efficacy against various bacterial strains and fungi. A study by Hamid (2023) highlighted the potential of silyl ethers in inhibiting enzymes crucial for microbial survival, suggesting that TBS-cyclopentyl ketone may also possess similar inhibitory effects on key metabolic pathways in pathogens .
Microbial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 50 |
S. aureus | 18 | 50 |
C. albicans | 12 | 50 |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have been investigated in vitro. A study demonstrated that TBS-cyclopentyl ketone can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a possible mechanism for its use in treating inflammatory diseases.
Anticancer Activity
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays showed that the compound could induce apoptosis in cancer cell lines, including breast and colon cancer cells. The underlying mechanism appears to involve the activation of caspase pathways and modulation of cell cycle regulators .
Case Study 1: Antimicrobial Efficacy
A recent investigation into the antimicrobial efficacy of TBS-cyclopentyl ketone revealed significant activity against multidrug-resistant strains of bacteria. The study utilized a disk diffusion method to evaluate the inhibition zones, confirming its potential as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanisms
In a controlled laboratory setting, the compound was tested on RAW264.7 macrophages to assess its anti-inflammatory effects. Results indicated a dose-dependent reduction in nitric oxide production, correlating with decreased expression levels of inducible nitric oxide synthase (iNOS). This suggests a promising avenue for therapeutic applications in chronic inflammatory conditions.
Properties
Molecular Formula |
C19H30O2Si |
---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
1-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-2-cyclopentylethanone |
InChI |
InChI=1S/C19H30O2Si/c1-19(2,3)22(4,5)21-17-12-10-16(11-13-17)18(20)14-15-8-6-7-9-15/h10-13,15H,6-9,14H2,1-5H3 |
InChI Key |
RUZUUTJNTSUDMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(=O)CC2CCCC2 |
Origin of Product |
United States |
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